molecular formula C10H12O3 B2627069 2-(2-methoxyphenyl)propanoic Acid CAS No. 91061-46-0

2-(2-methoxyphenyl)propanoic Acid

Cat. No.: B2627069
CAS No.: 91061-46-0
M. Wt: 180.203
InChI Key: NUSLQDOXLCYVTQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

It is known that similar compounds can have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(2-methoxyphenyl)propanoic Acid may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities . This suggests that this compound may influence multiple biochemical pathways, leading to downstream effects related to its biological activities.

Result of Action

It is known that similar compounds can have a variety of biological activities . This suggests that this compound may have similar effects at the molecular and cellular level.

Action Environment

It is known that similar compounds can have a variety of biological activities . This suggests that environmental factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of Grignard reagents, where 2-methoxyphenylmagnesium bromide reacts with carbon dioxide, followed by acidification to produce the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(2-hydroxyphenyl)propanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-(2-methoxyphenyl)propanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-(2-Hydroxyphenyl)propanoic acid.

    Reduction: 2-(2-Methoxyphenyl)propanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(2-Methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)propanoic acid: Similar structure but with the methoxy group in the para position.

    2-(2-Hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methoxyphenyl)propanoic acid: Similar structure but with the propanoic acid moiety attached at a different position on the phenyl ring.

Uniqueness: 2-(2-Methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological properties and applications compared to its analogs.

Properties

IUPAC Name

2-(2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSLQDOXLCYVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91061-46-0
Record name 2-(2-methoxyphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The titled compound was prepared from o-methoxyphenylacetic acid in 39% yield in the same manner as the preparation of 2-(2-Chlorophenyl)propionic acid in Example 184a.
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Yield
39%

Synthesis routes and methods II

Procedure details

As shown in step 4-i of Scheme 4, to a solution of diisopropylamine (6.70 g, 9.28 mL, 66.2 mmol) in THF (60 mL) at −78° C. under N2 was added n-butyllithium (33.1 mL of 2.0 M in cyclohexane, 66.2 mmol) and the solution was stirred for 40 minutes. A solution of 2-(2-methoxyphenyl)acetic acid (5.00 g, 30.1 mmol) in THF (30 mL) was added dropwise, then the reaction was allowed to warm to room temperature over one hour. The reaction was then cooled to −78° C. and iodomethane (4.27 g, 1.87 mL, 30.1 mmol) was added to the reaction in one portion. The reaction was warmed to room temperature 18 hours, 15 mL of water was added, and the organics were collected and the volatiles removed under reduced pressure. The residue was acidified with 1N HCl and the crude product extracted with Et2O (3×). The combined organics were dried over MgSO4, filtered, concentrated under reduced pressure, and the residue purified by medium pressure chromatography on silica gel (25 to 50% EtOAc in hexanes) to give 2-(2-methoxyphenyl)propanoic acid as a white solid (Compound 2008, 4.86 g, 85% yield): 1H NMR (CDCl3) δ 7.31-7.21 (m, 2H), 7.01-6.84 (m, 2H), 4.09 (q, J=7.2 Hz, 1H), 3.84 (s, 3H), 1.49 (d, J=7.2 Hz, 3H).
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9.28 mL
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60 mL
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33.1 mL
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5 g
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30 mL
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1.87 mL
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15 mL
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